molecular formula C10H12ClN5 B1626740 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine CAS No. 77111-80-9

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine

Cat. No.: B1626740
CAS No.: 77111-80-9
M. Wt: 237.69 g/mol
InChI Key: NTXSQRDZZRTWHR-UHFFFAOYSA-N
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Description

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a chloro substituent at the 6th position and a piperazinyl group at the 8th position of the imidazo[1,2-a]pyrazine core. The unique structural features of this compound contribute to its biological activity, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and α-haloketones.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

    Attachment of the Piperazinyl Group: The final step involves the nucleophilic substitution reaction where piperazine is introduced to the 8th position of the imidazo[1,2-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Piperazine in a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Explored for its potential in treating neurological disorders such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Lacks the chloro substituent, which may affect its biological activity.

    6-Chloroimidazo[1,2-a]pyrazine: Lacks the piperazinyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine stands out due to the presence of both the chloro and piperazinyl groups, which contribute to its unique pharmacological profile. The combination of these substituents enhances its potential as a therapeutic agent by improving its binding affinity to target enzymes and its overall bioavailability.

Properties

IUPAC Name

6-chloro-8-piperazin-1-ylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5/c11-8-7-16-6-3-13-9(16)10(14-8)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXSQRDZZRTWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CN3C2=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10511233
Record name 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77111-80-9
Record name 6-Chloro-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10511233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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